molecular formula C18H10Cl3N3OS2 B492708 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone CAS No. 671200-82-1

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone

Cat. No.: B492708
CAS No.: 671200-82-1
M. Wt: 454.8g/mol
InChI Key: RFVDFJVXLSEAJR-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone features a thiazolo[2,3-c][1,2,4]triazole core, a fused heterocyclic system with a sulfur-containing thiazole ring and a nitrogen-rich triazole moiety. Key structural elements include:

  • 5-position substituent: A 4-chlorophenyl group, contributing steric bulk and electron-withdrawing properties.
  • 3-position thioether linkage: A sulfur bridge connecting the thiazolo-triazole core to the ethanone group.
  • Ethanone substituent: A 1-(3,4-dichlorophenyl)ethanone moiety, introducing additional chlorinated aromatic character and ketone functionality.

Thioether linkage: Alkylation or nucleophilic substitution using α-halogenated ketones, as seen in and .

Substituent introduction: Selective chlorination or coupling reactions to install the 4-chlorophenyl and 3,4-dichlorophenyl groups.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-(3,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3N3OS2/c19-12-4-1-10(2-5-12)15-8-26-17-22-23-18(24(15)17)27-9-16(25)11-3-6-13(20)14(21)7-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVDFJVXLSEAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This step involves the reaction of a suitable thiourea derivative with a halogenated ketone under acidic conditions to form the thiazole ring.

    Formation of the triazole ring: The thiazole intermediate is then reacted with hydrazine or a hydrazine derivative to form the triazole ring.

    Introduction of the chlorophenyl and dichlorophenyl groups:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring fused with a triazole moiety and is substituted with chlorophenyl groups. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Mercapto-substituted 1,2,4-triazoles are noted for their chemopreventive and chemotherapeutic effects. Studies have demonstrated that compounds bearing these functional groups can induce apoptosis in cancer cells through various pathways . The specific compound may also exhibit similar properties due to its structural components.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Research has shown that compounds like the one discussed can be effective against fungi such as Candida albicans .

Case Studies

  • Antibacterial Screening : A study evaluated various 1,2,4-triazole derivatives for their antibacterial activity against clinical isolates. The results indicated that certain substitutions significantly enhanced activity against resistant strains .
  • Anticancer Evaluation : In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing oxidative stress and apoptosis .

Comparative Data Table

Activity Type Compound Structure Target Organism/Cell Line IC50/MIC (μg/mL) Reference
AntibacterialThiazolo-triazoleStaphylococcus aureus0.5 - 1
AntifungalTriazole derivativeCandida albicans0.75
AnticancerThiazolo-triazoleHeLa cells10 - 20

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Core: 4H-1,2,4-triazole (non-fused) vs. thiazolo[2,3-c][1,2,4]triazole (fused).
  • Substituents: 4-(Phenylsulfonyl)phenyl at position 5 (electron-withdrawing sulfonyl group). 2,4-Difluorophenyl at position 4 (enhanced lipophilicity). Phenyl group in ethanone (simpler aromatic substitution).
  • Synthesis : Sodium ethoxide-mediated alkylation with α-halogenated ketones .
  • Key Differences: The fused thiazolo-triazole core in the target compound may confer greater rigidity and metabolic stability compared to the non-fused triazole.

3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles ()

  • Core : 4H-1,2,4-triazole.
  • Substituents: 3,4,5-Trimethoxyphenyl at position 5 (electron-donating methoxy groups). Methylthio groups at position 3 (shorter chain vs. ethanone in the target compound).
  • Synthesis : InCl3-catalyzed thiol-alkylation under aqueous conditions .

Analogues with Tetrazole or Thiazole Cores

5-((2-((4-Chlorobenzyl)Oxy)-2-(4-Chlorophenyl)Ethyl)Thio)-1H-Tetrazole ()

  • Core : 1H-tetrazole (5-membered, nitrogen-rich) vs. thiazolo-triazole (6-membered fused system).
  • Substituents :
    • 4-Chlorobenzyloxy and 4-chlorophenyl groups (similar chlorinated motifs to the target compound).
  • Synthesis : PEG-400-mediated coupling with chlorobenzoyl chlorides under catalytic conditions .
  • Key Differences : Tetrazoles are more polar due to higher nitrogen content, which may reduce membrane permeability compared to the target compound.

5-(2’-Hydroxy-3’,5’-Dichlorophenyl)-4-Heptan-1-One-2-[(2-Hydroxy-3,5-Dichlorophenyl)Ethanonylamino]-1,3-Thiazole ()

  • Core: 1,3-thiazole (non-fused) vs. fused thiazolo-triazole.
  • Substituents :
    • Dichlorophenyl and hydroxy-dichlorophenyl groups (enhanced hydrogen-bonding capacity).
    • Heptan-1-one chain (long aliphatic substituent absent in the target compound).
  • Synthesis: α-Bromo acetophenone alkylation in ethanol .
  • Key Differences : The aliphatic ketone chain may increase hydrophobicity, while the fused core in the target compound offers a compact, planar structure.

Analogues with Thiazolo[2,3-c][1,2,4]Triazole Cores

(5-Methylthiazolo[2,3-c][1,2,4]Triazole-3,6-Diyl)Bis((3-Amino-5-(Methylthio)-1H-Pyrazol-4-yl)Methanone) ()

  • Core : Thiazolo[2,3-c][1,2,4]triazole (identical to the target compound).
  • Substituents: Methyl group at position 5 (simpler than 4-chlorophenyl in the target compound). Bis-pyrazolylmethanone moieties (complex functionalization absent in the target compound).
  • Synthesis: Hydrazine hydrate-mediated cyclization in ethanol, yielding 52% .
  • Key Differences: The bis-pyrazolylmethanone groups introduce multiple hydrogen-bonding sites, whereas the dichlorophenyl-ethanone in the target compound prioritizes aromatic interactions.

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Yield/Notes Reference
2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone Thiazolo[2,3-c][1,2,4]triazole 5-(4-ClPh), 3-S-, 1-(3,4-Cl2Ph)COCH3 Likely alkylation with α-halogenated ketones N/A N/A
2-(4-(2,4-Difluorophenyl)-5-(4-(PhSO2)Ph)-4H-1,2,4-triazol-3-ylthio)-1-PhCOCH3 4H-1,2,4-triazole 5-(PhSO2)Ph, 4-(2,4-F2Ph), 3-S- NaOEt/α-halogenated ketone Not reported
5-((2-((4-ClBn)Oxy)-2-(4-ClPh)Et)thio)-1H-tetrazole 1H-tetrazole 4-ClBnO-, 4-ClPh, S- PEG-400/chlorobenzoyl chloride Recrystallized from aqueous AcOH
5-(2’-OH-3’,5’-Cl2Ph)-4-heptan-1-one-2-[(2-OH-3,5-Cl2Ph)COCH2NH]-1,3-thiazole 1,3-thiazole 3,5-Cl2Ph(OH), heptan-1-one α-Bromo acetophenone alkylation Not reported
(5-Me-thiazolo[2,3-c][1,2,4]triazole-3,6-diyl)bis((3-NH2-5-MeS-1H-pyrazol-4-yl)CO) Thiazolo[2,3-c][1,2,4]triazole 5-Me, bis(3-NH2-5-MeS-pyrazol-4-yl)CO Hydrazine hydrate reflux 52%, m.p. 312–314°C

Key Findings and Implications

Chlorinated Aromatic Groups : The 4-chlorophenyl and 3,4-dichlorophenyl substituents align with trends in antimicrobial agent design, where chlorine atoms improve lipophilicity and target binding .

Synthetic Flexibility : Analogous protocols (e.g., and ) suggest that modifying halogenated ketones or thiol precursors could yield derivatives with tailored properties.

Biological Activity

The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone is a complex heterocyclic structure that has garnered significant interest in medicinal chemistry due to its potential biological activities. The unique combination of thiazole and triazole rings along with chlorophenyl substituents enhances its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiazole ring fused with a triazole ring and is characterized by the presence of two chlorophenyl groups. Its molecular formula is C19H15Cl2N4OSC_{19}H_{15}Cl_2N_4OS, and it has a molar mass of approximately 404.36 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazolo[2,3-c][1,2,4]triazoles exhibit potent antimicrobial activity. For instance:

  • Mechanism of Action : The antimicrobial efficacy is primarily attributed to the inhibition of bacterial fatty acid biosynthesis through the targeting of the enoyl-acyl carrier protein reductase enzyme (FabI). This interaction disrupts essential metabolic pathways in bacteria, leading to cell death .
  • Case Study : A synthesized derivative showed a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
CompoundTarget PathogenMIC (μg/mL)Reference
Compound AS. aureus16
Compound BC. albicans32
Compound CM. tuberculosis8

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • In Vitro Studies : Various thiazolo-triazole derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves apoptosis induction and cell cycle arrest at specific phases .
  • Research Findings : One study reported that a related compound exhibited an IC50 value of 10 μM against MCF-7 cells, suggesting promising anticancer activity that warrants further investigation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects:

  • Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Experimental Data : In vivo studies have shown that administration of thiazolo-triazole derivatives significantly reduced paw edema in animal models, indicating effective anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone?

  • Methodology : A general approach involves coupling thiazolotriazole thiol intermediates (e.g., 5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazole-3-thiol) with activated carbonyl derivatives. For example, refluxing the thiol with 1-(3,4-dichlorophenyl)ethanone bromide in dry acetone using K₂CO₃ as a base (5–9 hours, 70–80°C) yields the target compound. Purification via column chromatography (ethyl acetate/hexane) ensures purity .
  • Key Data :

Reaction StepConditionsYield
Thiol-ester couplingK₂CO₃, dry acetone, reflux (5–9 h)71–79%

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodology :

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.47–7.78 ppm) and thioether linkages (δ 3.91–3.97 ppm) confirm connectivity .
  • IR : Stretching frequencies near 1735 cm⁻¹ indicate ester carbonyl groups .
  • HPLC : Retention time consistency (e.g., using C18 columns with acetonitrile/water gradients) validates purity .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for this compound?

  • Methodology :

  • Tautomerism analysis : Compare thione-thiol tautomeric forms via IR and NMR. For example, thiol protons (δ 3.5–4.0 ppm) vs. thione sulfur signals in IR .
  • DFT calculations : Optimize molecular geometries (e.g., Gaussian09) to predict NMR chemical shifts and vibrational spectra, aligning discrepancies caused by solvent effects or dynamic equilibria .

Q. How to design experiments to assess the antimicrobial potential of this compound?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-kill kinetics : Monitor bactericidal/fungicidal activity over 24 hours at 2× MIC .
  • Synergy studies : Combine with standard antibiotics (e.g., ampicillin) via checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Q. What computational methods predict the biological activity and toxicity of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., C. albicans CYP51 for antifungal activity). Key residues (e.g., heme iron coordination) validate binding poses .
  • ADMET prediction : SwissADME or ProTox-II models assess solubility (LogS), hepatotoxicity, and mutagenicity. For example, high LogP (>3) may indicate membrane permeability but potential cytotoxicity .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for scaling up synthesis while maintaining yield?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. PEG-400), and catalyst loading (5–15% Bleaching Earth Clay) to identify robust parameters .
  • Kinetic profiling : Monitor reaction progress via TLC/HPLC to determine rate-limiting steps (e.g., nucleophilic substitution vs. cyclization) .

Q. What are the limitations in extrapolating in vitro bioactivity data to in vivo models?

  • Key Considerations :

  • Metabolic stability : Microsomal assays (e.g., rat liver S9 fractions) predict hepatic clearance. High Cl₋int (>50 µL/min/mg) suggests rapid degradation .
  • Plasma protein binding : Equilibrium dialysis (human serum albumin) quantifies free fraction; >90% binding may reduce efficacy .

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